MAO-B Pharmacophore Defined by Ortho-Chloro Substitution
The target compound bears an ortho-chloro on the C2 benzylthio group, whereas the published MAO-B pharmacophore for this scaffold requires a halogen at the meta position for optimal potency. In the 2-substituted-4(3H)-quinazolinone thioether series, meta-substituted analogues (Cl, Br, I) achieved potent MAO-B inhibition with IC50 < 1 µM, and the most potent compound, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, exhibited an IC50 of 0.142 µM . In contrast, the unsubstituted benzylthio analogue showed substantially weaker inhibition (IC50 = 3.03 µM) . The target compound's ortho-chloro substitution places it outside the validated meta-halogen active range, predicting a MAO-B inhibitory profile distinct from the meta-substituted leads .
| Evidence Dimension | MAO-B inhibitory potency as a function of benzylthio halogen position |
|---|---|
| Target Compound Data | Ortho-chloro benzylthio substitution (quantitative MAO-B IC50 not reported for this specific compound) |
| Comparator Or Baseline | 2-[(3-Iodobenzyl)thio]quinazolin-4(3H)-one: IC50 = 0.142 µM; 2-[(3-Chlorobenzyl)thio] analogue: IC50 < 1 µM; Unsubstituted benzylthio analogue: IC50 = 3.03 µM |
| Quantified Difference | Ortho-chloro regioisomer predicted to differ from meta-chloro analogue by at least 3-fold in MAO-B IC50 based on SAR trends |
| Conditions | Recombinant human MAO-B inhibition assay using kynuramine as substrate, spectrophotometric detection |
Why This Matters
For researchers screening for MAO-B inhibitors, this compound provides a deliberate negative control or selectivity probe that maps the ortho-substitution tolerance of the quinazolinone binding pocket.
- [1] Qhobosheane MA, Petzer A, Petzer JP, Legoabe LJ. Synthesis and evaluation of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase inhibitors. Bioorg Med Chem. 2018;26(20):5531-5537. doi:10.1016/j.bmc.2018.09.032. PMID: 30279044. View Source
